molecular formula C13H20BF3O2 B13463020 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane

Cat. No.: B13463020
M. Wt: 276.10 g/mol
InChI Key: NCFWETGYEYMQSX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique structure and reactivity. This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms and a carbon framework. The presence of the trifluoroethyl group and the bicyclo[1.1.1]pentane moiety adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoroethyl-substituted bicyclo[1.1.1]pentane derivative. Common reagents include pinacolborane and trifluoroethyl-substituted bicyclo[1.1.1]pentane. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products

Major products formed from these reactions include boronic acids, borates, borohydrides, and substituted derivatives of the original compound .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, while the trifluoroethyl and bicyclo[1.1.1]pentane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the trifluoroethyl and bicyclo[1.1.1]pentane groups.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the trifluoroethyl group.

    2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde: A dioxaborolane derivative with additional functional groups.

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane lies in its combination of the trifluoroethyl group and the bicyclo[1.1.1]pentane moiety, which impart distinct steric and electronic properties. These features enhance its reactivity and make it suitable for specialized applications in synthesis and research .

Properties

Molecular Formula

C13H20BF3O2

Molecular Weight

276.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H20BF3O2/c1-9(2)10(3,4)19-14(18-9)12-5-11(6-12,7-12)8-13(15,16)17/h5-8H2,1-4H3

InChI Key

NCFWETGYEYMQSX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CC(F)(F)F

Origin of Product

United States

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